molecular formula C24H32O7 B151332 16-Acetoxy-7-O-acetylhorminone CAS No. 269742-39-4

16-Acetoxy-7-O-acetylhorminone

Cat. No. B151332
M. Wt: 432.5 g/mol
InChI Key: DPCAYMPTUWTOLE-IASILQIZSA-N
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Description

16-Acetoxy-7-O-acetylhorminone is a natural diterpenoid found in the herbs of Rabdosia serra (Maxim.) . It is a yellow powder with a molecular formula of C24H32O7 and a molecular weight of 432.5 .


Molecular Structure Analysis

The molecular structure of 16-Acetoxy-7-O-acetylhorminone is characterized by a molecular formula of C24H32O7 . The IUPAC name is 2-[(4bS,8aS,10R)-10-acetyloxy-1-hydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate .


Physical And Chemical Properties Analysis

16-Acetoxy-7-O-acetylhorminone has a molecular weight of 432.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 432.21480336 g/mol . The topological polar surface area is 107 Ų .

Scientific Research Applications

Isolation and Analysis in Plant Species

16-Acetoxy-7-O-acetylhorminone has been identified in various plant species, particularly in the Salvia genus. For example, it was isolated from the leaves of Rabdosia serra and Salvia chionantha, indicating its natural occurrence in certain flora (Chen et al., 2001); (Oztekin et al., 2010).

Biochemical Mechanisms

Research has explored the biochemical mechanisms involving acetoxy derivatives like 16-Acetoxy-7-O-acetylhorminone. This includes studies on enzymes like acetoxy drug: protein transacetylase (TAase), which mediates the transfer of acetyl groups from acetylated polyphenols to receptor proteins (Kumar et al., 2005); (Tyagi et al., 2008).

Antioxidant Properties

The antioxidant potential of 16-Acetoxy-7-O-acetylhorminone has been highlighted in studies. For instance, its presence in Salvia species like Salvia barrelieri and Salvia blepharochlaena has been linked to notable antioxidant and antibacterial activities (Kabouche et al., 2007); (Ulubelen et al., 2001).

Biological Applications

Studies have revealed potential biological applications of compounds like 16-Acetoxy-7-O-acetylhorminone. This includes exploring its role in modulating protein stability and transactivation activities, as well as investigating its interactions with enzymes and cellular processes (Cheng & Hart, 2001); (Kumari et al., 2010).

Chemical Analysis and Synthesis

Research also includes the synthesis and chemical analysis of derivatives like 16-Acetoxy-7-O-acetylhorminone. This area of study provides insights into the compound's chemical structure and properties, contributing to a deeper understanding of its potential applications (Rungsimakan & Rowan, 2014).

Safety And Hazards

16-Acetoxy-7-O-acetylhorminone is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to use full personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing .

properties

IUPAC Name

2-[(4bS,8aS,10R)-10-acetyloxy-1-hydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c1-12(11-30-13(2)25)17-20(27)18-15(31-14(3)26)10-16-23(4,5)8-7-9-24(16,6)19(18)22(29)21(17)28/h12,15-16,27H,7-11H2,1-6H3/t12?,15-,16+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCAYMPTUWTOLE-IASILQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2OC(=O)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Acetoxy-7-O-Acetylhorminone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Xu, Y Ma, L Zhou, H Sun - Phytochemistry, 1988 - Elsevier
ABIETANE QUINONES FROM RABDOSIA LOPHANTHOIDES Page 1 003 l-9422/88 $3.00 + 0.00 Pergamon Press plc Phytochem~stry, Vol 27, No 11, pp 3681-3682, 1988 Pnnted m …
Number of citations: 30 www.sciencedirect.com
D Ladeiras, CM Monteiro, F Pereira… - Current …, 2016 - ingentaconnect.com
Naturally occurring abietane diterpenoids have been studied over the years and have shown to display a wide range of biological activities. This review covers three main aspects of the …
Number of citations: 22 www.ingentaconnect.com
L Lin, Y Dong, B Yang, M Zhao - Combinatorial Chemistry & …, 2011 - ingentaconnect.com
The application of Isodon species in Chinese folk medicine has a long histroy, especially the ones called ‘Xihuangcao’ in Chinese. ‘Xihuangcao’ has been successfully applied to treat …
Number of citations: 20 www.ingentaconnect.com

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